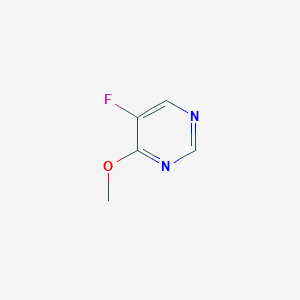

5-Fluoro-4-methoxypyrimidine

Overview

Description

5-Fluoro-4-methoxypyrimidine is a chemical compound with the molecular formula C5H5FN2O . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular weight of 5-Fluoro-4-methoxypyrimidine is 128.1044 . The InChI code is 1S/C5H5FN2O/c1-9-5-4(6)2-7-3-8-5/h2-3H,1H3 .Physical And Chemical Properties Analysis

5-Fluoro-4-methoxypyrimidine is a solid substance at room temperature .Scientific Research Applications

- Field : Medical Science, Oncology

- Application : 5-Fluorouracil (5-FU), a type of fluorinated pyrimidine, is widely used to treat more than 2 million cancer patients each year . It’s used in combination with other drugs and therapies for the treatment of many types of cancer, including stomach cancer, skin warts, breast cancer, cervical cancer, basal cell carcinoma, and colorectal esophageal cancer .

- Method : The drug is usually administered intravenously, and its metabolism and biodistribution can be studied using radioactive and stable isotopes .

- Results : The drug has shown significant results in reducing tumor size and improving patient survival rates .

- Field : Medical Science, Pharmacology

- Application : Non-coding RNAs have a central impact on the determination of the response of patients to 5-FU .

- Method : The expression levels of microRNAs or long non-coding RNAs can be modulated to sensitize tumor cells to 5-FU treatment via modulating multiple biological signaling pathways .

- Results : This approach has shown promise in overcoming drug resistance in various kinds of cancers that are treated by 5-FU .

Cancer Treatment

Study of Drug Resistance

- Field : Medical Science, Personalized Medicine

- Application : Developments in fluorine chemistry have contributed to the more precise use of fluorinated pyrimidines (FPs) to treat cancer . Beyond the well-established role for inhibiting thymidylate synthase (TS) by the 5-FU metabolite 5-fluoro-2′-deoxyuridine-5′- O -monophosphate (FdUMP), recent studies have implicated new roles for RNA modifying enzymes that are inhibited by 5-FU substitution .

- Method : The use of polymeric FPs may enable the more precise use of FPs for cancer treatment in the era of personalized medicine .

- Results : This approach has shown promise in improving the effectiveness of cancer treatments .

- Field : Chemistry

- Application : 5-Fluoro-4-methoxypyrimidine is used in the synthesis of various chemical compounds .

- Method : The compound can be synthesized using various chemical reactions, including the incorporation of radioactive and stable isotopes .

- Results : The synthesized compounds have a wide range of applications in various fields, including medicine and research .

Personalized Medicine

Chemical Synthesis

- Field : Biochemistry

- Application : 5-Fluoro-4-methoxypyrimidine is used in the preparation of RNA and DNA substituted with fluorinated pyrimidines (FPs) for biophysical and mechanistic studies .

- Method : The compound can be synthesized and incorporated into RNA and DNA molecules, which can then be studied using various biochemical and biophysical techniques .

- Results : These studies have provided new insights into how FPs perturb nucleic acid structure and dynamics .

- Field : Industrial Chemistry

- Application : 5-Fluoro-4-methoxypyrimidine is used in the chemical industry for the synthesis of various chemical compounds .

- Method : The compound can be synthesized and used as a building block in the synthesis of various other chemical compounds .

- Results : The synthesized compounds have a wide range of applications in various fields, including medicine, research, and industry .

RNA and DNA Studies

Chemical Industry

Safety And Hazards

Future Directions

Fluorinated pyrimidines, such as 5-Fluoro-4-methoxypyrimidine, continue to be of interest in the field of medicinal chemistry . Developments in fluorine chemistry are expanding the range of compounds that can be prepared with fluorine substitution . This is leading to an increased understanding of how biological and biochemical processes are uniquely perturbed by fluorine substitution .

properties

IUPAC Name |

5-fluoro-4-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O/c1-9-5-4(6)2-7-3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHAYWVYKQNWCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-4-methoxypyrimidine | |

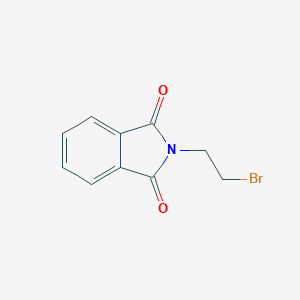

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

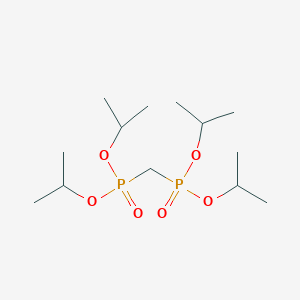

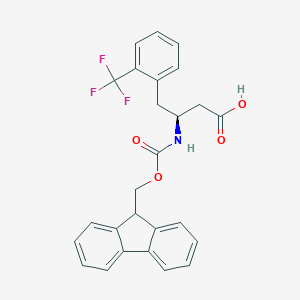

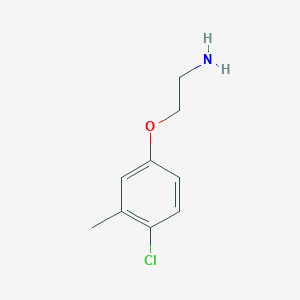

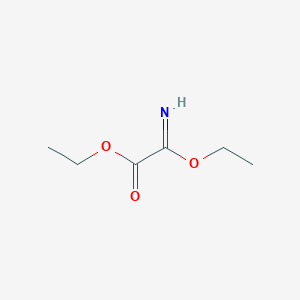

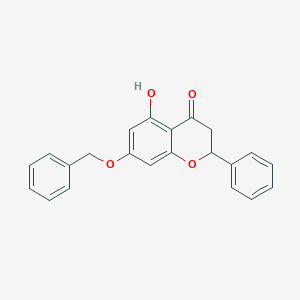

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B46102.png)

![5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine](/img/structure/B46107.png)

![7-oxo-2,3-dihydro-7H-[1,3]oxazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B46119.png)